- Identification and synthesis of novel inhibitors of mycobacterium ATP synthase, Bioorganic & Medicinal Chemistry Letters, 2017, 27(15), 3454-3459
Cas no 951626-95-2 (ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate)
ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate
- Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo- [1,5-a]pyrazine-2-carboxylate
- ethyl 4-oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-2-carboxylate
- PYRAZOLO[1,5-A]PYRAZINE-2-CARBOXYLIC ACID, 4,5,6,7-TETRAHYDRO-4-OXO-, ETHYL ESTER
- AK113708
- 4-OXO-4,5,6,7-TETRAHYDRO-PYRAZOLO[1,5-A]PYRAZINE-2-CARBOXYLIC ACID ETHYL ESTER
- RNMVWTOANIAUAU-UHFFFAOYSA-N
- ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate
- PP1543
- PB31395
- AX8149624
- Z5395
- ST24030623
- BB 0258522
- ethyl 4-oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-2-carboxylat
- Ethyl 4,5,6,7-tetrahydro-4-oxopyrazolo[1,5-a]pyrazine-2-carboxylate (ACI)
- 4-Oxo-4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid ethyl ester
- Ethyl 4-oxo-4 pound not5 pound not6 pound not7-tetrahydropyrazolo[1 pound not5-a]pyrazine-2-carboxylate
- CS-0040200
- DTXSID90655341
- SY112263
- AKOS016009821
- MFCD09832110
- 4,5,6,7-tetrahydro-4-oxo-pyrazolo[1,5-a]pyrazine-2-carboxylic acid ethyl ester
- 951626-95-2
- Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo [1,5-a]pyrazine-2-carboxylate
- DS-2778
- ETHYL 4-OXO-5H,6H,7H-PYRAZOLO[1,5-A]PYRAZINE-2-CARBOXYLATE
- DA-00266
- Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo-[1,5-a]pyrazine-2-carboxylate
- SCHEMBL2520510
-
- MDL: MFCD09832110
- Inchi: 1S/C9H11N3O3/c1-2-15-9(14)6-5-7-8(13)10-3-4-12(7)11-6/h5H,2-4H2,1H3,(H,10,13)
- InChI Key: RNMVWTOANIAUAU-UHFFFAOYSA-N
- SMILES: O=C(C1C=C2C(NCCN2N=1)=O)OCC
Computed Properties
- Exact Mass: 209.08000
- Monoisotopic Mass: 209.08004122g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 282
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 73.2
- XLogP3: 0.1
Experimental Properties
- PSA: 73.22000
- LogP: 0.13200
ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate Security Information
- Hazard Statement: H302-H315-H319-H332-H335
- Storage Condition:Sealed in dry,Room Temperature
ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AL184-100mg |
ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate |
951626-95-2 | 98% | 100mg |
433CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AL184-250mg |
ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate |
951626-95-2 | 98% | 250mg |
945CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AL184-1g |
ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate |
951626-95-2 | 98% | 1g |
2172.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AL184-5g |
ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate |
951626-95-2 | 98% | 5g |
8870CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E846007-100mg |
Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate |
951626-95-2 | 98% | 100mg |
459.00 | 2021-05-17 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB05288-10g |
ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate |
951626-95-2 | 95% | 10g |
$1950 | 2023-09-07 | |
| TRC | E945968-10mg |
Ethyl 4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-2-carboxylate |
951626-95-2 | 10mg |
$ 70.00 | 2022-06-02 | ||
| TRC | E945968-50mg |
Ethyl 4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-2-carboxylate |
951626-95-2 | 50mg |
$ 210.00 | 2022-06-02 | ||
| TRC | E945968-100mg |
Ethyl 4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-2-carboxylate |
951626-95-2 | 100mg |
$ 340.00 | 2022-06-02 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AL184-200mg |
ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate |
951626-95-2 | 98% | 200mg |
581.0CNY | 2021-08-04 |
ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate Production Method
Production Method 1
Production Method 2
- Preparation of macrocyclic compounds as Mcl-1 inhibitors useful for treating cancers, World Intellectual Property Organization, , ,
Production Method 3
- Macrocyclic compounds as Mcl-1 inhibitors and their preparation, World Intellectual Property Organization, , ,
Production Method 4
- 6,7-Dihydropyrazolo[1,5-a]pyrazin-4-ones as negative allosteric modulators of metabotropic glutamate receptor 3 and their preparation, United States, , ,
Production Method 5
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7
- Preparation of piperidinyl small molecules as degraders of helios and methods of use, World Intellectual Property Organization, , ,
Production Method 6
1.2 Catalysts: Tetrabutylammonium hydrogen sulfate ; 20 h, reflux; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water
- Spirocycloheptanes as ROCK inhibitors and their preparation, World Intellectual Property Organization, , ,
Production Method 7
1.2 -
- Fused heterocyclic derivatives as antiviral agents and their preparation, World Intellectual Property Organization, , ,
Production Method 8
1.2 Reagents: Sodium carbonate Solvents: 1,4-Dioxane , Water ; 3 h, rt
- Preliminary investigation of 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one derivatives as a novel series of mGlu5 receptor positive allosteric modulators with efficacy in preclinical models of schizophrenia, Bioorganic & Medicinal Chemistry Letters, 2016, 26(2), 429-434
Production Method 9
- Synthesis of N-(methyl-d3)pyridazine-carboxamides or -nicotinamides as IL-12, IL-23 and/or IFN-α modulators treating inflammatory and autoimmune diseases, World Intellectual Property Organization, , ,
Production Method 10
1.2 Reagents: Sodium carbonate Solvents: Water ; basified
- Preparation of bicyclic aralkylpyrazole lactam derivatives for use as mGluR5 receptor allosteric modulators, United States, , ,
Production Method 11
1.2 Reagents: Sodium carbonate Solvents: Water ; basified, rt
- Preparation of pyrazolopyrazinone derivatives and analogs for use as mGluR5 receptor positive allosteric modulators, World Intellectual Property Organization, , ,
Production Method 12
1.2 Reagents: Sodium carbonate Solvents: Water ; basified
- Preparation of bicyclic pyrazole compounds as allosteric modulators of mGLUR5 receptors for treatment of psychiatric and neurological disorders and hyperproliferative disorders, World Intellectual Property Organization, , ,
Production Method 13
1.2 Catalysts: Tetrabutylammonium hydrogen sulfate ; 20 h, reflux; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water
- Spirocycloheptanes as ROCK inhibitors and their preparation, United States, , ,
Production Method 14
- Amide compounds as Smarca degraders and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Production Method 15
- Fused heterocycle derivatives as capsid assembly modulators and their preparation, World Intellectual Property Organization, , ,
ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate Raw materials
- 2-chloroethan-1-amine hydrochloride
- Diethyl 1H-pyrazole-3,5-dicarboxylate
- 3,5-Diethyl 1-(2-azidoethyl)-1H-pyrazole-3,5-dicarboxylate
- 3,5-Diethyl 1-[2-[[(phenylmethoxy)carbonyl]amino]ethyl]-1H-pyrazole-3,5-dicarboxylate
- 1H-Pyrazole-3,5-dicarboxylic acid, 1-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, 3,5-diethyl ester
- 3-Ethyl 1-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-1H-pyrazole-3,5-dicarboxylate
- Ethanamine, 2-chloro-, labeled with tritium, hydrochloride (1:1)
- Pyrazolo[1,5-a]pyrazine-2-carboxylic acid, 4,5,6,7-tetrahydro-4-oxo-, ethyl ester, hydrochloride (1:1)
ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate Preparation Products
ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate Suppliers
ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate Related Literature
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate
Ethyl 4-Oxo-4H,5H,6H,7H-Pyrazolo[1,5-A]Pyrazine-2-Carboxylate: A Comprehensive Overview
Ethyl 4-Oxo-4H,5H,6H,7H-Pyrazolo[1,5-A]Pyrazine-2-Carboxylate (CAS No. 951626-95-2) is a compound of significant interest in the field of organic chemistry and drug discovery. This compound belongs to the class of pyrazolopyrazines, which are known for their unique structural features and potential biological activities. The molecule consists of a pyrazolo[1,5-a]pyrazine core with an oxo group at position 4 and an ethyl carboxylate substituent at position 2. These structural elements contribute to its intriguing properties and make it a valuable subject for further research.
The synthesis of Ethyl 4-Oxo-4H,5H,6H,7H-Pyrazolo[1,5-A]Pyrazine-2-Carboxylate involves a series of well-defined steps that highlight the versatility of pyrazolopyrazine chemistry. Recent studies have focused on optimizing the synthesis pathways to enhance yield and purity. For instance, researchers have explored the use of microwave-assisted synthesis and catalytic methods to streamline the production process. These advancements not only make the compound more accessible for experimental purposes but also pave the way for its potential application in pharmaceuticals.
One of the most promising aspects of Ethyl 4-Oxo-4H,5H,6H,7H-Pyrazolo[1,5-A]Pyrazine-2-Carboxylate is its potential as a lead compound in drug development. The pyrazolopyrazine scaffold is known to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. Recent findings suggest that this compound may possess selective inhibitory effects on certain enzymes associated with neurodegenerative diseases. For example, studies have shown that it can modulate the activity of histone deacetylases (HDACs), which are implicated in Alzheimer's disease and other neurological disorders.
In addition to its enzymatic activity, Ethyl 4-Oxo-4H,5H,6H,7H-Pyrazolo[1,5-A]Pyrazine-2-Carboxylate has demonstrated promising results in preclinical models of cancer. Researchers have reported that the compound exhibits cytotoxic effects against various cancer cell lines while showing minimal toxicity to normal cells. This selectivity makes it a strong candidate for further investigation as an anticancer agent. Furthermore, its ability to induce apoptosis in cancer cells through mitochondrial pathways has been well-documented.
The structural flexibility of Ethyl 4-Oxo-4H,PYRAZOLOPYRAZINE CARBOXYLATE allows for extensive modification to enhance its pharmacokinetic properties. Recent efforts have focused on optimizing its solubility and bioavailability by introducing various substituents at different positions on the pyrazolopyrazine ring. These modifications have led to derivatives with improved absorption profiles and prolonged half-lives in vivo.
Another area of active research is the exploration of Ethyl 4-Oxo-PYRAZOLOPYRAZINE CARBOXYLATE's role in signaling pathways relevant to immune disorders. Studies have shown that it can modulate the activity of key kinases involved in inflammation and autoimmunity. This suggests potential applications in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.
In conclusion,Ethyl 4-Oxo-PYRAZOLOPYRAZINE CARBOXYLATE (CAS No.951626) represents a valuable addition to the arsenal of compounds being investigated for therapeutic applications.Along with its unique structural features,it offers immense potential for further exploration across diverse fields including oncology,inflammation,and neurodegenerative diseases.As research continues to unravel its full spectrum of biological activities,this compound is poised to play a significant role in future drug development efforts.
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